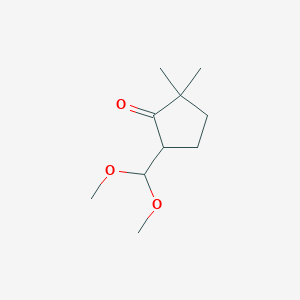
5-Methyl-2-(pyrrolidin-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(pyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a pyrrolidinyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidinyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone can yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(pyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(pyrrolidin-3-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-3-yl)pyrimidine: Lacks the methyl group at the 5-position, which may affect its binding affinity and biological activity.
5-Methyl-2-(pyrrolidin-2-yl)pyrimidine: The position of the pyrrolidinyl group is different, potentially leading to different interactions with molecular targets.
5-Methyl-2-(pyrrolidin-4-yl)pyrimidine: Similar structure but with the pyrrolidinyl group at the 4-position, which may result in different pharmacological properties.
Uniqueness
5-Methyl-2-(pyrrolidin-3-yl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the methyl and pyrrolidinyl groups at specific positions on the pyrimidine ring can enhance its potential as a versatile scaffold for drug development .
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
5-methyl-2-pyrrolidin-3-ylpyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7-4-11-9(12-5-7)8-2-3-10-6-8/h4-5,8,10H,2-3,6H2,1H3 |
InChI-Schlüssel |
ASOHLANYDZFPHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)

![Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine](/img/structure/B13319015.png)
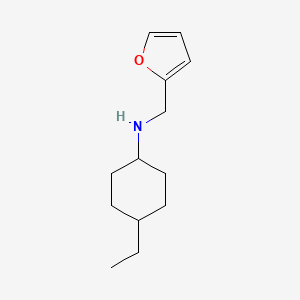
![N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide](/img/structure/B13319018.png)


![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13319026.png)
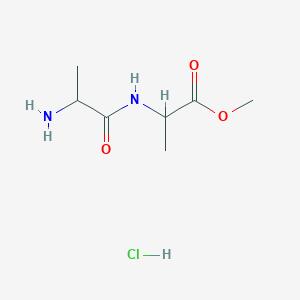
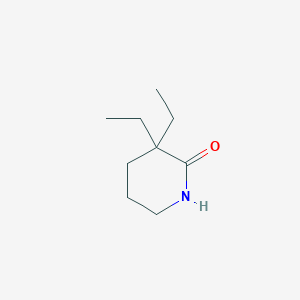
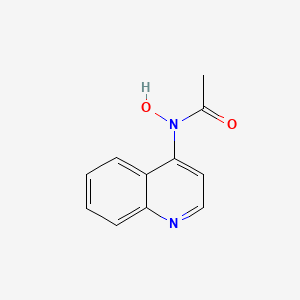
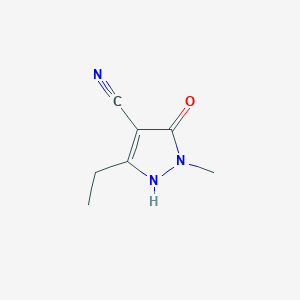
amine](/img/structure/B13319061.png)
